
N-(2-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of a methoxyphenyl group, a chromene core, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the chromene core.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine under dehydrating conditions, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromene core, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways such as the STAT3 pathway, which is implicated in inflammation and cancer. The compound may inhibit the activation of STAT3, leading to reduced expression of pro-inflammatory and pro-survival genes.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: A similar compound with a methoxyphenyl group and a chromene core, but with different substituents.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Another chromene derivative with a methoxyphenyl group, known for its anti-inflammatory properties.
Uniqueness
N-(2-methoxyphenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate the STAT3 pathway sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-3-7-13-8-6-9-14-12-15(20(23)25-18(13)14)19(22)21-16-10-4-5-11-17(16)24-2/h3-6,8-12H,1,7H2,2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQQOCOUBSVVOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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